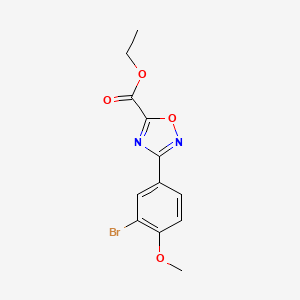
Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-(3-bromo-4-methoxyphenyl)hydrazonoacetate with a nitrile oxide intermediate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and influence its reactivity.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the methoxy group to a hydroxyl or carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the oxadiazole ring or other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of hydroxyl, carbonyl, or reduced oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine: Research has shown that derivatives of this compound can exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromo and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards biological targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate: Lacks the bromo substituent, which can influence its reactivity and biological activity.
Ethyl 3-(3-bromo-phenyl)-1,2,4-oxadiazole-5-carboxylate: Lacks the methoxy substituent, which can affect its solubility and interaction with biological targets.
Ethyl 3-(3-bromo-4-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in the combination of the bromo and methoxy substituents, which can enhance its reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H11BrN2O4 |
|---|---|
Peso molecular |
327.13 g/mol |
Nombre IUPAC |
ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O4/c1-3-18-12(16)11-14-10(15-19-11)7-4-5-9(17-2)8(13)6-7/h4-6H,3H2,1-2H3 |
Clave InChI |
KZAOGYRLPOYDIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)

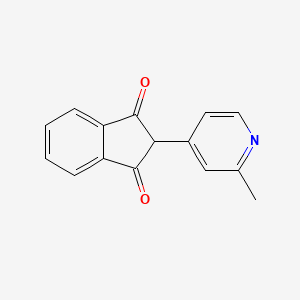
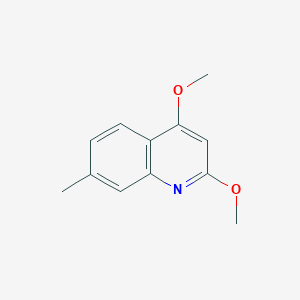
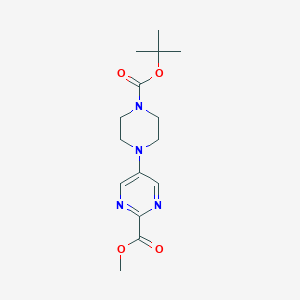
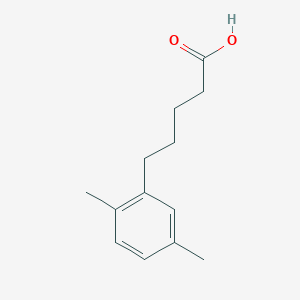

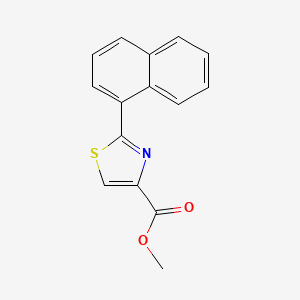


![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
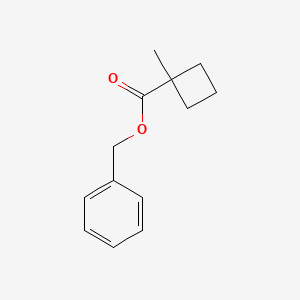
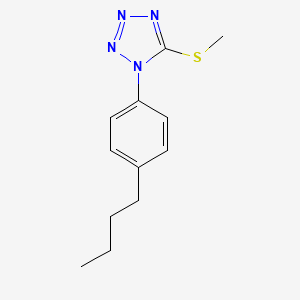
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
